An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-1,4-benzoquinone
An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-1,4-benzoquinone
Introduction
2,5-Diamino-1,4-benzoquinone and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. These compounds are characterized by a central benzoquinone ring substituted with two amino groups at the 2 and 5 positions. Their unique electronic structure and reactivity make them valuable scaffolds for the synthesis of various biologically active molecules and functional materials.[1][2] Quinones are known to participate in oxidation-reduction cycles and play a vital role in electron transport in biological systems.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-diamino-1,4-benzoquinone, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,5-diamino-1,4-benzoquinone and its common derivatives are summarized in the table below. These properties are crucial for their handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [4] |
| Molecular Weight | 138.13 g/mol | [5] |
| Melting Point | 380 °C (decomposes) | [5] |
| Boiling Point | 290.5 °C at 760 mmHg | [6] |
| Density | 1.421 g/cm³ | [6] |
| Appearance | Violet crystals | [5] |
| Solubility | Poor solubility in many common solvents. | [1] |
Note: Properties for the parent compound, 2,5-Diamino-1,4-benzoquinone, are listed. Derivatives such as the 3,6-dichloro and 3,6-dibromo analogs will have different values.
For the derivative 2,5-diamino-3,6-dichloro-1,4-benzoquinone :
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [7][8] |
| Molecular Weight | 207.01 g/mol | [8][9] |
| Boiling Point | 282.4 °C at 760 mmHg | [7] |
| Density | 1.71 g/cm³ | [7] |
Synthesis and Reactivity
The synthesis of 2,5-diamino-1,4-benzoquinone derivatives often involves the nucleophilic substitution of halogenated or hydroxylated benzoquinones.[10][11] A common strategy is the reaction of a perhalogenated p-benzoquinone with primary or secondary amines.[10]
General Synthesis of 2,5-Diamino-3,6-dihalo-1,4-benzoquinones
A widely used method for synthesizing 2,5-diamino-3,6-dihalo-1,4-benzoquinones involves the reaction of a 2,3,5,6-tetrahalo-1,4-benzoquinone with an appropriate amine.[3][10] This reaction proceeds through a 1,4-addition-elimination mechanism, leading to the substitution of the halogen atoms at the 2 and 5 positions.[10] The structural diversity of the final products can be readily achieved by varying the amine starting material.[10]
Caption: General workflow for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.
Experimental Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones.[3]
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Reaction Setup : To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), a small amount of sodium acetate is added.[3]
-
Addition of Amine : The desired amino compound (0.02 mole) is added to the reaction mixture.[3]
-
Reflux : The reaction mixture is refluxed for a period of 3 to 6 hours.[3][10]
-
Cooling and Precipitation : After reflux, the mixture is left to cool overnight at room temperature, allowing the product to precipitate.[3]
-
Isolation and Purification : The precipitated product is isolated by filtration and washed with cold water.[3][12] Further purification is achieved by recrystallization from a suitable solvent, such as glacial acetic acid or DMSO.[3][12]
-
Characterization : The purified product's melting point and yield are determined, and its structure is confirmed using spectroscopic methods (IR, NMR, MS).[3][10]
Reactivity
The reactivity of the 2,5-diamino-1,4-benzoquinone core is influenced by the electron-donating amino groups, which modulate the electrophilicity of the quinone ring. These compounds can undergo various reactions, including further substitutions and condensations. The reaction of 2,5-dihydroxy-[3][10]-benzoquinone with diamines can lead to different products depending on the reaction conditions and the structure of the diamine.[13][14] The regioselectivity of these reactions can be explained by the theory of strain-induced bond localization.[13][14]
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of 2,5-diamino-1,4-benzoquinone and its derivatives.
-
Infrared (IR) Spectroscopy : The IR spectra of these compounds typically show strong absorption bands corresponding to N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and C=O stretching vibrations of the quinone ring around 1600-1670 cm⁻¹.[3][5][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The protons of the amino groups appear as broad singlets, and the chemical shifts of the ring protons can provide information about the substitution pattern. For the parent 2,5-diamino-1,4-benzoquinone, the amino protons appear around 7.32 and 6.95 ppm, and the ring protons at 5.32 ppm.[5]
-
¹³C NMR : The carbon signals for the carbonyl groups are typically observed in the downfield region (around 179 ppm), while the carbons attached to the amino groups appear around 154 ppm.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy : These compounds are colored and exhibit characteristic absorption maxima in the UV-Vis region. For instance, 2,5-di-p-toluidino-3,6-dibromo-1,4-benzoquinone shows absorption maxima at 220, 240, and 260 nm in glacial acetic acid.[12]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[3][5]
Biological and Potential Applications
Derivatives of 2,5-diamino-1,4-benzoquinone have been investigated for a wide range of biological activities, making them promising candidates for drug development.
-
Antimicrobial and Antitumor Activity : Many derivatives have shown significant antimicrobial and antitumor properties.[3][10] Some compounds have been found to be potent antimicrobial agents, with activity comparable to or exceeding that of standard drugs.[16] Their cytotoxic effects have been demonstrated against various cancer cell lines.[16][17]
-
Enzyme Inhibition : Certain 1,4-benzoquinone derivatives have been identified as inhibitors of enzymes such as 5-lipoxygenase, which is a target for anti-inflammatory drugs.[18] They have also shown inhibitory activity against cholinesterases, which is relevant for Alzheimer's disease research.[19]
-
Materials Science : These compounds are also explored in materials science as ligands for metal-organic frameworks (MOFs) and as electroactive materials for energy storage devices.[1]
References
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- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
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- 5. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS#:3908-48-3 | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone | C6H4Cl2N2O2 | CID 77512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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